3-ethoxy-N-(2-methylbutyl)aniline
Description
3-Ethoxy-N-(2-methylbutyl)aniline (CAS 1183363-76-9) is an aromatic amine derivative with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 . Structurally, it consists of an aniline core substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and a branched 2-methylbutyl chain (-CH₂CH(CH₂CH₃)CH₂-) attached to the nitrogen atom. This compound is primarily used in research and industrial applications, though it is listed as a discontinued product in some catalogs .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-ethoxy-N-(2-methylbutyl)aniline |
InChI |
InChI=1S/C13H21NO/c1-4-11(3)10-14-12-7-6-8-13(9-12)15-5-2/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI Key |
XJVAMZTXEZLXKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC(=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(2-methylbutyl)aniline can be achieved through several methods. One common method involves the alkylation of 3-ethoxyaniline with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(2-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce various halogenated or nitrated compounds.
Scientific Research Applications
3-ethoxy-N-(2-methylbutyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Alkyl Chain Variations
2-Ethoxy-N-(3-methylbutyl)aniline
- Structure : Ethoxy group at the 2-position of the aniline ring; 3-methylbutyl chain on nitrogen.
- Key Differences : The ethoxy group's position (2- vs. 3-) alters electronic effects. The 3-methylbutyl chain (branched at the third carbon) differs from the 2-methylbutyl group (branched at the second carbon), affecting steric bulk and lipophilicity .
4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (CAS 1342586-07-5)
Ether and Aromatic Substituent Variations
2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline (CAS 1040684-28-3)
- Structure: Ethoxy at the 2-position; nitrogen-linked butyl chain with a 3-methylphenoxy group.
- Molecular Weight : 299.41 vs. 207.31 (target compound).
- Increased molecular weight and polarity due to the ether linkage .
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline
- Structure : Ethoxybenzyl group on nitrogen; 2-ethoxyethoxy substituent at the 3-position.
- Molecular Weight : 315.41.
- Key Differences: Two ethoxy groups enhance hydrophilicity and hydrogen-bonding capacity.
Functional Group Additions
3-Ethoxy-N-(2-fluorobenzyl)aniline
- Structure : Fluorine atom on the benzyl group.
- Key Differences : Fluorine's electronegativity withdraws electron density, altering the electronic environment of the aniline ring. This may influence reactivity in electrophilic substitution reactions .
3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline (CAS 1040685-41-3)
- Structure: Methoxyphenoxypropyl chain on nitrogen.
- Molecular Weight : 301.4.
- Key Differences: The methoxyphenoxy group introduces additional ether and methoxy functionalities, increasing topological polar surface area (39.7 Ų vs.
Molecular Weight and Solubility
- Target Compound : Molecular weight 207.31. The branched 2-methylbutyl chain enhances lipophilicity, favoring solubility in organic solvents.
- Polar substituents (e.g., methoxy, ethoxyethoxy) improve aqueous solubility but may complicate purification .
Biological Activity
3-Ethoxy-N-(2-methylbutyl)aniline is an organic compound that has garnered interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C13H19NO2
- Molecular Weight: 221.30 g/mol
The compound consists of an aniline derivative with an ethoxy group and a branched alkyl substituent, which may influence its lipophilicity and biological interactions.
Biological Activity Overview
This compound has been evaluated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its activity can be attributed to the structural features that allow it to interact with specific biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. The introduction of halogen or alkyl groups in the structure is known to enhance antibacterial efficacy. For instance, derivatives of this compound have shown activity comparable to clinically used antibiotics like ampicillin and rifampicin .
Case Study:
A study investigating the antimicrobial effects of various aniline derivatives found that certain modifications increased activity against Staphylococcus aureus and Escherichia coli. The presence of the ethoxy group was noted to improve solubility and penetration into bacterial membranes, enhancing efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
Research Findings:
In a comparative study, derivatives were tested on various cancer cell lines, revealing that some exhibited submicromolar IC50 values against aggressive cancer types. The presence of the ethoxy group was linked to increased cytotoxicity due to enhanced membrane permeability .
The biological activity of this compound is believed to stem from its ability to interact with cellular targets such as enzymes and receptors. The ethoxy group may facilitate interactions with lipid membranes, while the aniline moiety can engage in hydrogen bonding with active sites on proteins.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
- Alkyl Chain Length: Longer alkyl chains tend to increase lipophilicity, enhancing membrane permeability.
- Functional Groups: The presence of electron-donating groups (like ethoxy) can enhance biological activity by stabilizing reactive intermediates during interactions with biological targets.
Comparative Analysis
A table summarizing the biological activities of selected compounds related to this compound is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | High | Effective against multiple cancer lines |
| 4-Chloroaniline | Low | Moderate | Limited efficacy due to lower lipophilicity |
| N,N-Diethyl-aniline | High | Low | Strong antibacterial but weak anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
